molecular formula C10H7BrN2O B1290870 2-(4-Bromophenoxy)pyrimidine CAS No. 1016838-18-8

2-(4-Bromophenoxy)pyrimidine

Cat. No.: B1290870
CAS No.: 1016838-18-8
M. Wt: 251.08 g/mol
InChI Key: HHJBRCBIEQHCOI-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)pyrimidine is an organic compound with the molecular formula C10H7BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a bromophenoxy group at the second position of the pyrimidine ring imparts unique chemical properties to this compound.

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenoxy)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific sites on these biomolecules, influencing their activity and function. For instance, pyrimidine derivatives are known to interact with enzymes involved in nucleotide metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis . These interactions can lead to the inhibition or activation of the enzymes, thereby affecting the overall biochemical pathways in which they are involved.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives are known to affect the proliferation and differentiation of cells by interacting with purinergic receptors, which play a vital role in cell signaling . Additionally, this compound can impact gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby regulating the transcription of target genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes, proteins, and nucleic acids. For instance, it can inhibit the activity of dihydroorotate dehydrogenase (DHODH) by binding to its active site, thereby blocking the enzyme’s function in pyrimidine biosynthesis . Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biochemical properties . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. For instance, studies have shown that high doses of pyrimidine derivatives can result in toxic or adverse effects, such as liver and kidney damage . Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including pyrimidine metabolism. The compound interacts with enzymes and cofactors that are crucial for the synthesis and degradation of pyrimidines. For example, dihydroorotate dehydrogenase (DHODH) is an enzyme that plays a key role in the de novo synthesis of pyrimidines, and this compound can inhibit its activity . Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in pyrimidine metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. For instance, pyrimidine derivatives are known to interact with nucleoside transporters, which facilitate their uptake into cells . Once inside the cells, this compound can be distributed to various cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrimidine derivatives can be localized to the nucleus, where they interact with DNA and transcription factors to regulate gene expression . Additionally, this compound can be localized to the mitochondria, where it affects metabolic pathways and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)pyrimidine typically involves the reaction of 4-bromophenol with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts such as palladium acetate (Pd(OAc)2) and ligands like triphenylphosphine (PPh3) are often used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds with extended conjugation.

Scientific Research Applications

2-(4-Bromophenoxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)pyrimidine
  • 2-(4-Fluorophenoxy)pyrimidine
  • 2-(4-Methylphenoxy)pyrimidine

Comparison

2-(4-Bromophenoxy)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different physical properties such as boiling point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

2-(4-bromophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJBRCBIEQHCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016838-18-8
Record name 2-(4-bromophenoxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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